molecular formula C16H16Cl2N2O2 B2624993 N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338977-06-3

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2624993
CAS RN: 338977-06-3
M. Wt: 339.22
InChI Key: DLPHLVYGQXOFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling of biomolecules. DBCO-PEG4-NHS ester is a popular crosslinking agent due to its high reactivity towards primary amine groups, which are commonly found in proteins and peptides.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester involves the reaction of the NHS ester group with primary amine groups on biomolecules. The reaction results in the formation of stable covalent bonds between N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester and the biomolecule. This reaction is highly specific and does not react with other functional groups commonly found in biomolecules.
Biochemical and Physiological Effects
N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester does not have any direct biochemical or physiological effects on cells or tissues. However, its ability to label and crosslink biomolecules can be used to study various biochemical and physiological processes. For example, N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester can be used to study protein-protein interactions, protein localization, and protein turnover.

Advantages and Limitations for Lab Experiments

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester has several advantages for lab experiments. It is a highly specific crosslinking agent that can react with primary amine groups on biomolecules without requiring any additional reagents or catalysts. It is also compatible with a wide range of buffer conditions and pH values, making it a versatile crosslinking agent for various applications. However, N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester has some limitations. It can only react with primary amine groups, limiting its use for biomolecules that do not have primary amine groups. It also requires careful optimization of reaction conditions to achieve optimal labeling efficiency.

Future Directions

There are several future directions for the use of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester in scientific research. One direction is the development of new bioconjugation strategies using N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester. For example, N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester can be used to label biomolecules with fluorescent dyes or other imaging agents for in vivo imaging studies. Another direction is the development of new applications for N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester in drug delivery and therapeutics. N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester can be used to conjugate drugs to biomolecules for targeted drug delivery to specific cells or tissues.

Synthesis Methods

The synthesis of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester involves the reaction of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid with N-hydroxysuccinimide (NHS) and N-tert-butoxycarbonyl-4-aminobutyl alcohol (Boc-NH-PEG4-OH) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester, which can be purified by column chromatography.

Scientific Research Applications

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester is widely used in scientific research for bioconjugation and labeling of biomolecules. It can react with primary amine groups on proteins, peptides, and other biomolecules to form stable covalent bonds. This reaction is highly specific and does not require any additional reagents or catalysts. N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideS ester is also compatible with a wide range of buffer conditions and pH values, making it a versatile crosslinking agent for various applications.

properties

IUPAC Name

N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-16(2,3)20-15(22)13-6-9(8-19-13)14(21)11-5-4-10(17)7-12(11)18/h4-8,19H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPHLVYGQXOFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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